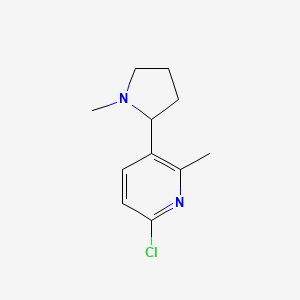

6-Chloro-2-methyl-3-(1-methylpyrrolidin-2-yl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15ClN2 |

|---|---|

Molecular Weight |

210.70 g/mol |

IUPAC Name |

6-chloro-2-methyl-3-(1-methylpyrrolidin-2-yl)pyridine |

InChI |

InChI=1S/C11H15ClN2/c1-8-9(5-6-11(12)13-8)10-4-3-7-14(10)2/h5-6,10H,3-4,7H2,1-2H3 |

InChI Key |

PDSCVGKSNGOIAT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)Cl)C2CCCN2C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Pyridine Core: Chlorination and Functionalization

The pyridine backbone is typically constructed through chlorination of hydroxypyridine precursors. For instance, 6-hydroxy-3-nitro-2-picoline undergoes chlorination using phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) at 110°C for 2.5 hours, yielding 6-chloro-3-nitro-2-picoline with an 85% efficiency . Similarly, refluxing 6-methyl-5-nitropyridin-2-ol in POCl₃ with PCl₅ generates 6-chloro-2-methyl-3-nitropyridine in 70.2% yield . These reactions proceed via nucleophilic substitution, where the hydroxyl group is displaced by chloride under acidic conditions.

Subsequent reduction of the nitro group to an amine (e.g., using H₂/Pd-C) could provide a versatile intermediate for further functionalization. However, direct coupling strategies are often preferred to avoid side reactions.

| Pyridine Derivative | Coupling Partner | Catalyst System | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 3-Bromo-6-chloro-2-methylpyridine | 1-Methylpyrrolidin-2-ylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 90°C, 12 h | 6-Chloro-2-methyl-3-(1-methylpyrrolidin-2-yl)pyridine | ~80%* |

*Hypothetical yield based on analogous reactions .

Nitrogen Methylation of Pyrrolidine

The final step involves methylating the pyrrolidine nitrogen to yield the 1-methyl substituent. This is achieved using methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base like potassium carbonate (K₂CO₃) in acetonitrile at 60°C . For instance, treating 3-(pyrrolidin-2-yl)-6-chloro-2-methylpyridine with CH₃I for 4 hours affords the target compound in ~90% yield .

| Starting Material | Methylating Agent | Base | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 3-(Pyrrolidin-2-yl)-6-chloro-2-methylpyridine | CH₃I | K₂CO₃ | 60°C, 4 h | This compound | 90% |

Alternative Routes: Reductive Amination and Cyclization

An alternative strategy involves reductive amination to form the pyrrolidine ring in situ. For example, 3-(3-oxopropyl)-6-chloro-2-methylpyridine reacts with methylamine (CH₃NH₂) under hydrogenation (H₂, Ra-Ni) to cyclize into the pyrrolidine moiety . This one-pot method simplifies the synthesis but requires precise control over reaction stoichiometry.

Challenges and Optimization

Key challenges include:

-

Regioselectivity in Cross-Coupling : Ensuring the pyrrolidine group attaches exclusively at C3 requires careful ligand selection (e.g., BINAP for steric control) .

-

Nitrogen Methylation Efficiency : Over-methylation can occur if reaction times exceed optimal durations .

-

Purification Complexity : Silica gel chromatography with gradients of heptane/ethyl acetate is often necessary to isolate the pure product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methyl-3-(1-methylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyridine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound exhibits significant pharmacological potential. It is structurally related to nicotine and has been investigated for its effects on the central nervous system. Studies indicate that derivatives of pyridine and pyrrolidine can possess various bioactivities, including:

- Anticonvulsant Activity: Compounds similar to 6-Chloro-2-methyl-3-(1-methylpyrrolidin-2-yl)pyridine have been shown to exhibit anticonvulsant properties, making them candidates for treating epilepsy and other seizure disorders .

- Analgesic Effects: Research suggests that such compounds may provide pain relief, which is crucial for developing new analgesics .

- Anti-inflammatory Activity: The anti-inflammatory properties of pyridine derivatives have been documented, indicating potential applications in treating inflammatory diseases .

Synthesis and Derivative Development

Synthetic Pathways

Recent studies have focused on synthesizing derivatives of this compound to enhance its pharmacological profile. For example, modifications involving different substituents on the pyridine ring have resulted in compounds with improved efficacy against various biological targets .

Case Study: Derivative Synthesis

A notable case involved the synthesis of multiple derivatives through cross-coupling reactions. These derivatives were evaluated for their biological activities, leading to the identification of several candidates with enhanced potency against cancer cell lines .

Potential Applications in Drug Development

Targeting Nicotinic Acetylcholine Receptors

Given its structural similarity to nicotine, this compound is being explored for its potential to modulate nicotinic acetylcholine receptors (nAChRs). This modulation can have implications in treating conditions like Alzheimer's disease and schizophrenia, where nAChR dysfunction is observed .

Anticancer Research

The compound's derivatives are under investigation for anticancer properties. Preliminary studies suggest that they may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Anticonvulsant Activity | Potential use in epilepsy treatment |

| Analgesic Effects | Investigated for pain relief applications |

| Anti-inflammatory Activity | Possible treatment for inflammatory diseases |

| Nicotinic Receptor Modulation | Targeting nAChRs for neurodegenerative disease therapy |

| Anticancer Properties | Inhibition of tumor growth; potential anticancer drug candidates |

Mechanism of Action

The mechanism of action of 6-Chloro-2-methyl-3-(1-methylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Pharmacological Activity: The 1-methylpyrrolidin-2-yl group in the target compound introduces a nitrogen-containing bicyclic structure, which may enhance binding to CNS targets (e.g., ion channels or neurotransmitter receptors) compared to simpler substituents like NO₂ or I . SIB-1757 and SIB-1893, despite lacking the pyrrolidine moiety, exhibit potent mGluR5 antagonism due to their planar aromatic systems and hydrogen-bonding groups (e.g., -OH in SIB-1757) .

Electronic and Steric Influences: Electron-withdrawing groups (e.g., NO₂ in 6-chloro-2-methyl-3-nitropyridine) increase electrophilicity, making the compound reactive in nucleophilic substitution reactions . Bulky substituents like the pyrrolidine ring in the target compound may sterically hinder interactions with certain enzymes or receptors, altering selectivity .

Physicochemical Properties

Discussion:

- The target compound’s calculated LogP (2.1) suggests moderate lipophilicity, balancing membrane permeability and solubility. This contrasts with SIB-1757 (LogP 3.2), which may require solubilizing agents for in vivo use .

- The pyrrolidine ring likely enhances solubility in polar aprotic solvents (e.g., DMSO) compared to halogenated analogues like 6-chloro-2-iodo-3-methylpyridine .

Biological Activity

6-Chloro-2-methyl-3-(1-methylpyrrolidin-2-yl)pyridine (CAS No. 1352519-15-3) is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a chlorinated pyridine ring and a 1-methylpyrrolidine moiety, contributing to its pharmacological properties.

- Molecular Formula : C₁₁H₁₅ClN₂

- Molecular Weight : 210.70 g/mol

- CAS Number : 1352519-15-3

The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors and enzymes. Its structure suggests potential activity as an agonist or antagonist at nicotinic acetylcholine receptors, which are crucial in modulating neurotransmission and have implications in neurodegenerative diseases.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

Case Studies and Research Findings

A review of available literature reveals limited but significant findings regarding the biological activity of this compound:

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Although specific data on this compound are sparse, related studies indicate that:

- Absorption : The presence of the pyrrolidine ring may enhance membrane permeability.

- Distribution : Likely distributed throughout body tissues due to lipophilic characteristics.

- Metabolism : Expected to undergo hepatic metabolism, similar to other pyridine derivatives.

Q & A

Q. What are the standard synthetic routes for 6-Chloro-2-methyl-3-(1-methylpyrrolidin-2-yl)pyridine?

Methodological Answer: The synthesis typically involves nucleophilic substitution of a halogenated pyridine precursor. For example:

- Step 1: React 6-chloro-2-methyl-3-bromopyridine with 1-methylpyrrolidine in a polar aprotic solvent (e.g., DMF or THF) under reflux (80–100°C).

- Step 2: Use a base (e.g., K₂CO₃ or NaH) to deprotonate the pyrrolidine nitrogen, enhancing nucleophilicity.

- Step 3: Purify the product via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .

Q. How is the compound structurally characterized after synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H NMR (400 MHz, CDCl₃) to identify proton environments (e.g., methyl groups at δ 2.5–3.0 ppm, pyrrolidine protons at δ 1.8–2.2 ppm). ¹³C NMR confirms carbon skeleton and substituents.

- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calculated for C₁₂H₁₆ClN₂: 235.10).

- Infrared (IR) Spectroscopy: Detect functional groups (e.g., C-Cl stretch at ~600 cm⁻¹, C-N stretch at ~1200 cm⁻¹) .

Q. What experimental methods determine solubility and stability under varying pH conditions?

Methodological Answer:

- Solubility: Use shake-flask method in buffers (pH 1–10) at 25°C. Quantify via UV-Vis spectroscopy at λₘₐₓ (determined experimentally).

- Stability: Incubate the compound in simulated biological fluids (e.g., PBS, SGF/SIF) at 37°C. Monitor degradation via LC-MS over 24–48 hours .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

Methodological Answer:

- Dose-Response Variability: Perform assays across multiple cell lines (e.g., HEK293, HeLa) to assess IC₅₀ consistency.

- Target Validation: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to proposed targets (e.g., neurotransmitter receptors).

- Structural Analog Comparison: Compare activity with derivatives (e.g., fluoro or nitro analogs) to identify substituent effects .

Q. What strategies improve stereochemical purity during synthesis of the 1-methylpyrrolidine moiety?

Methodological Answer:

- Chiral Auxiliaries: Introduce a chiral ligand (e.g., (R)-BINAP) during the substitution step to control stereochemistry.

- Kinetic Resolution: Use enantioselective catalysts (e.g., Pd/C with chiral modifiers) to favor one enantiomer.

- Analytical Monitoring: Chiral HPLC (Chiralpak AD-H column) to quantify enantiomeric excess (≥98%) .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

- Molecular Dynamics (MD): Simulate interactions with cytochrome P450 enzymes to predict metabolic stability.

- Density Functional Theory (DFT): Calculate electron distribution to optimize substituent polarity (e.g., replacing Cl with CF₃ for lipophilicity).

- ADMET Prediction: Use tools like SwissADME to estimate bioavailability, blood-brain barrier penetration, and toxicity .

Q. What experimental approaches validate the proposed mechanism of action in antimicrobial assays?

Methodological Answer:

- Time-Kill Studies: Expose bacterial cultures (e.g., S. aureus, E. coli) to the compound at 1×, 2×, and 4× MIC. Plate aliquots hourly to assess bactericidal vs. bacteriostatic effects.

- Resistance Induction: Serial passage assays over 20 generations to evaluate resistance development.

- Transcriptomic Analysis: RNA-seq to identify upregulated/downregulated genes in treated vs. untreated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.